3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine
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Overview
Description
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by a fused ring system consisting of triazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine typically involves the construction of the triazole and triazine rings followed by their fusion. One common method involves the azo coupling of diazoazoles with CH-active two-carbon synthons. This method is based on the [4+2] principle, where the triazole ring is constructed first, followed by the annulation of the triazine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors, precise temperature control, and efficient purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolotriazine derivatives .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
3-Methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine can be compared with other similar compounds, such as:
1,2,4-Triazole: A simpler heterocyclic compound with a single triazole ring.
1,2,4-Triazine: Another related compound with a single triazine ring.
Triazolothiadiazine: A compound with a fused triazole and thiadiazine ring system.
The uniqueness of this compound lies in its fused ring structure, which imparts distinct chemical and biological properties compared to its simpler counterparts .
Properties
CAS No. |
61139-82-0 |
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Molecular Formula |
C5H5N5 |
Molecular Weight |
135.13 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C5H5N5/c1-4-2-10-5(9-8-4)6-3-7-10/h2-3H,1H3 |
InChI Key |
LQPNZCOEKWQQNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC=N2)N=N1 |
Origin of Product |
United States |
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